4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide
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Overview
Description
4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide is an organic compound with a complex structure, characterized by the presence of a chlorophenoxy group, a dimethylphenyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 4-chlorophenol with a suitable benzylating agent to form 4-(chlorophenoxymethyl)benzene. This intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide
- 4-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide
- 4-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)benzamide
Uniqueness
4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group may confer distinct steric and electronic properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C22H20ClNO2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-15-3-10-20(13-16(15)2)24-22(25)18-6-4-17(5-7-18)14-26-21-11-8-19(23)9-12-21/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
POXCRUACZFDDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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